molecular formula C11H16N4O3 B4346825 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE

Cat. No.: B4346825
M. Wt: 252.27 g/mol
InChI Key: YFEGEPZGZFHFOA-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE is a chemical compound that features a piperidine ring attached to a pyrazole moiety with a nitro group

Chemical Reactions Analysis

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the piperidine ring and the nitro-substituted pyrazole ring in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-9(11(16)13-5-3-2-4-6-13)14-8-10(7-12-14)15(17)18/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEGEPZGZFHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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